![molecular formula C4H6O3 B1607438 Methyl 3-oxopropanoate CAS No. 63857-17-0](/img/structure/B1607438.png)
Methyl 3-oxopropanoate
Overview
Description
Methyl 3-oxopropanoate is a chemical compound with the molecular formula C4H6O3 . It is also known by other names such as 3-Oxopropanoate de méthyle, Methyl-3-oxopropanoat, and Propanoic acid, 3-oxo-, methyl ester .
Synthesis Analysis
Methyl 3-oxopropanoate can be synthesized from Methyl lactate and Oxalyl chloride through a process known as Swern oxidation .Molecular Structure Analysis
The molecular structure of Methyl 3-oxopropanoate consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 102.089 Da and the monoisotopic mass is 102.031693 Da .Physical And Chemical Properties Analysis
Methyl 3-oxopropanoate has a predicted boiling point of 131.9±23.0 °C and a predicted density of 1.070±0.06 g/cm3 . Its pKa is predicted to be 7.05±0.23 .Scientific Research Applications
Synthesis and Antiproliferative Activities
Methyl 3-oxopropanoate derivatives have been synthesized for investigating antiproliferative activities. For instance, the synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives demonstrated potential cytotoxic properties, particularly compound 3b showing potential to inhibit DNA gyrase-ATPase activity, which is significant in cancer research (Yurttaş, Evren, & Özkay, 2022).
Role in Synthesis of Heterocycles
Methyl 3-oxopropanoate has been used in the synthesis of various heterocycles. For example, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different compounds led to the formation of several heterocyclic compounds, indicating its versatility in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).
Enantiomer-differentiating Hydrogenation
The compound has been studied for its role in enantiomer-differentiating hydrogenation, a process significant in creating specific stereoisomers of pharmaceutical importance. For example, a study on the hydrogenation of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate over tartaric acid-modified Raney nickel demonstrated high stereoselectivity, crucial in pharmaceutical synthesis (Sugimura, Watanabe, Nakagawa, & Okuyama, 2006).
Catalysis and Transesterification
Methyl 3-oxopropanoate derivatives have been used in catalysis, particularly in transesterification reactions. A study involving zinc(II) oxide as a catalyst for transesterification of β-ketoesters emphasized the reactivity of these compounds in producing high yields (Pericas, Shafir, & Vallribera, 2008).
Development of Novel Nanodrugs for Cancer Therapy
Methyl 3-oxopropanoate derivatives have also been explored in the development of novel nanodrugs for cancer therapy. The synthesis of specific compounds and their controlled release formulation showed potential cytotoxic effects against cancer cell lines, indicating their significance in drug development and cancer research (Budama-Kilinc et al., 2020).
Other Applications
- Methyl 3-oxopropanoate derivatives have been synthesized and studied for their electrophysical properties, indicating potential applications in materials science (Torosyan et al., 2015).
- These compounds have been involved in the synthesis of various organic compounds, demonstrating their versatility in organic chemistry (Yu, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADEVQOWQDDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213293 | |
Record name | Propanoic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxopropanoate | |
CAS RN |
63857-17-0 | |
Record name | Propanoic acid, 3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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